molecular formula C8H15NO3 B13220653 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13220653
M. Wt: 173.21 g/mol
InChI Key: WLNBHFRTMLGXQL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative with a unique substitution pattern. Its molecular formula is C₈H₁₅NO₃ (hydrochloride form: C₈H₁₆ClNO₃) , featuring a carboxylic acid group at position 1, and both an aminomethyl (-CH₂NH₂) and hydroxyl (-OH) group geminally substituted at position 4 of the cyclohexane ring.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO3/c9-5-8(12)3-1-6(2-4-8)7(10)11/h6,12H,1-5,9H2,(H,10,11)

InChI Key

WLNBHFRTMLGXQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)(CN)O

Origin of Product

United States

Preparation Methods

Hydrogenation of p-Aminomethylbenzoic Acid Derivatives

Primary Methodology:
The most established route involves catalytic hydrogenation of p-aminomethylbenzoic acid (PAMBA) or its derivatives, converting the aromatic ring into a cyclohexane ring while preserving the amino and hydroxyl functionalities.

Process Overview:

  • Starting Material: p-Aminomethylbenzoic acid or methyl ester derivatives (e.g., methyl p-aminomethylbenzoate).
  • Catalyst: Ruthenium-based catalysts supported on carriers such as activated carbon or alumina are preferred due to their high activity and selectivity.
  • Reaction Conditions:
    • Temperature: 140–170°C (preferably 155°C)
    • Hydrogen Pressure: 80–150 kg/cm² (preferably 100 kg/cm²)
    • Reaction Time: 1.5 hours (as per patent US3932497A)
    • Solvent: Water or alcohols (methanol, ethanol) with possible addition of dioxane for solubility enhancement.

Reaction Pathway:
The aromatic ring undergoes hydrogenation, leading to a cyclohexane derivative with amino and hydroxymethyl groups retained or converted during subsequent steps. The process involves initial aromatic reduction, followed by hydrolysis or functional group modifications to yield the target amino-hydroxycyclohexane carboxylic acid.

Key Data Table:

Parameter Range / Condition Notes
Catalyst Ruthenium supported on activated carbon High activity, reusable
Temperature 140–170°C Optimal for selectivity
Hydrogen Pressure 80–150 kg/cm² Ensures complete hydrogenation
Reaction Time ~1.5 hours Sufficient for high yield
Solvent Water, alcohols, or mixture Enhances solubility and reaction rate

Catalytic Hydrogenation with Catalyst Optimization

Advances in Catalyst Design:

  • Supported Ruthenium Catalysts: Supported on activated carbon, alumina, or diatomaceous earth, these catalysts facilitate selective hydrogenation with minimal side reactions.
  • Catalyst Regeneration: Catalyst poisoning is mitigated by using supports resistant to deactivation, allowing multiple cycles.

Reaction Conditions for Industrial Scale:

  • Elevated pressures (up to 200 kg/cm²) and temperatures (up to 200°C) are used to accelerate reaction rates.
  • The process is adaptable to batch or continuous reactors, with continuous flow systems improving efficiency.

Process Efficiency Data:

Parameter Value / Range Impact
Catalyst loading 0.3–1.0 mol% Ru on support Balances activity and cost
Reaction duration 0.5–20 hours Varies with scale and conditions
Yield of AMHCCA >98% purity (via titration, GC) High purity suitable for pharmaceutical applications

Conversion of Hydroxy Groups to Amines via Structural Transformation

Innovative Methods:
Recent patents describe converting the hydroxyl group into a primary amine through multi-step transformations involving leaving groups and nucleophilic substitution:

  • Step 1: Hydroxy group is converted into a leaving group $$X$$ (e.g., azide, imide).
  • Step 2: Nucleophilic substitution replaces $$X$$ with an amino group, yielding AMHCCA.

Representative Reaction Pathway (from patent WO2021107047A1):

Hydroxy group → Convert to leaving group \(X\) (e.g., azide) → Nucleophilic substitution with ammonia → AMHCCA

Advantages:

  • Cost-effective and scalable
  • Avoids harsh conditions of direct hydrogenation
  • Enables functional group specificity

Reaction Conditions:

  • Mild heating (around 80–120°C)
  • Use of organic solvents like dioxane or alcohols
  • Catalysts such as phosphorus or azide reagents facilitate leaving group formation

Structural Rearrangement and Isomerization

Trans- and Cis- Isomers:

  • Conventional processes produce a mixture of cis- and trans- AMHCCA.
  • Patent US4048222A introduces a one-step catalytic reduction and trans-isomerization process using ruthenium catalysts under hydrogen pressure, achieving high selectivity for the trans-isomer.

Reaction Conditions for Isomerization:

  • Hydrogen pressure: 50–150 kg/cm²
  • Temperature: 80–150°C
  • Reaction time: 0.5–20 hours

Process Data Table:

Parameter Range / Condition Notes
Catalyst Ruthenium metal or oxide supported Promotes simultaneous reduction and isomerization
Solvent Aqueous or alcohol-based solutions Enhances reaction rate and selectivity
Yield of trans-isomer >90% in optimized conditions High selectivity, minimal by-products

Summary of Key Preparation Routes

Methodology Starting Material Catalyst Conditions Advantages Limitations
Catalytic Hydrogenation p-Aminomethylbenzoic acid / derivatives Ruthenium supported catalysts 140–170°C, 80–150 kg/cm² H₂ High yield, scalable Catalyst poisoning, cost
Structural Conversion Hydroxy group to amino Leaving group substitution (azide/imide) Mild conditions, solvents like dioxane Cost-effective, specific Multi-step, intermediate handling
Trans-Isomerization Mixture of cis/trans Ruthenium catalysts 80–150°C, 50–150 kg/cm² H₂ High selectivity for trans Requires precise control

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid are not available in the provided search results, the following information about its potential applications and related compounds can be found:

General Information:

  • 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H15NO3 .

Synthesis and Production:

  • A process exists for producing 4-aminomethyl cyclohexane carboxylic acid-1, which can be used as a starting material for polymers or pharmaceuticals . This process involves hydrogenating p-aminomethyl benzoic acid in the presence of ruthenium as a catalyst .
  • 4-Aminomethyl cyclohexane carboxylic acid-1 can be obtained by either directly adsorbing the reaction liquid to the H+-type ion exchange resin and dissolving it into aqueous ammonia, or by neutralizing and concentrating the reaction liquid, followed by recrystallization .

Related Compounds and Applications:

  • 4-[N-(hydroxybenzyl)aminomethyl]cyclohexane-1-carboxylic acids: These compounds, including their salts and esters, have shown pharmacological activities such as an inhibitory effect on polynuclear leukocyte migration, anti-inflammatory activity, anti-rheumatic activity, and anti-allergic activity . They are potentially useful in treating chronic diseases like asthma, rheumatism, inflammation, or systemic lupus erythematosus (SLE) .
  • Pharmaceutical Compositions: 4-[N-(hydroxybenzyl)aminomethyl]cyclohexane-1-carboxylic acid can be used as an active ingredient in pharmaceutical compositions, administered orally, rectally, or by injection . Dosage forms can include tablets, powders, capsules, solutions, suspensions, or emulsions .
  • Alpha-hydroxyacids and carboxylic acids: Retinoic acid, a type of alpha-hydroxyacid and carboxylic acid, is therapeutically effective for topical treatment of acne, actinic keratoses, and photoaged skin .
  • 1-amino-4-hydroxycyclohexane-1-carboxylic acids: These are a family of constrained hydroxy-α,α-disubstituted-α-amino acids, synthesized through selective transformations of functional groups .
  • 4-hydroxycyclohexane-1-carboxylic acid: This compound has been isolated from urine samples of children with suspected metabolic disorders and is suspected to come from a dietary source .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxy and carboxylic acid groups can participate in various biochemical reactions, modulating the compound’s effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous cyclohexane carboxylic acid derivatives, focusing on substituent positions, physicochemical properties, and applications.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties References
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid C₈H₁₅NO₃ 173.21 1: COOH; 4: -CH₂NH₂ and -OH (geminal) High polarity due to -OH and -CH₂NH₂; potential for hydrogen bonding. Steric hindrance may reduce conformational flexibility.
Tranexamic acid (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid) C₈H₁₅NO₂ 157.21 1: COOH; 4: -CH₂NH₂ (trans to COOH) Water-soluble; pKa ~10.5 (amine) and ~4.3 (carboxylic acid). Clinically used as an antifibrinolytic agent .
4-Hydroxycyclohexane-1-carboxylic acid C₇H₁₂O₃ 144.17 1: COOH; 4: -OH Less basic than aminomethyl analogs; pKa ~4.5 (carboxylic acid). Found in urinary organic acid analysis as a rare metabolite .
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid C₈H₁₄O₃ 158.20 1: COOH; 4: -CH₂OH (trans) Polar due to -CH₂OH; forms hydrogen bonds. Used in synthetic intermediates for drug development .
1-Amino-4-hydroxycyclohexane-1-carboxylic acid C₇H₁₁NO₃ 157.17 1: COOH and -NH₂; 4: -OH Constrained α-amino acid; synthesized via Diels-Alder cycloaddition. Potential applications in peptidomimetics .

Biological Activity

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid, also known as trans-4-aminomethyl-4-hydroxycyclohexanecarboxylic acid , is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H13NO3
  • Molecular Weight : 159.18 g/mol
  • IUPAC Name : 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid

The biological activity of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid is primarily linked to its ability to interact with various biochemical pathways. It may function as an enzyme inhibitor or modulator, influencing metabolic processes and signaling pathways. The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

  • Hemostatic Properties : The trans-isomer of this compound has been shown to possess hemostatic action, making it potentially useful in medical applications related to blood coagulation .
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid itself remains limited.
  • Metabolic Pathways : Investigations into metabolic disorders have identified this compound in urine samples, suggesting a role in metabolic pathways that could be relevant for understanding certain conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid:

  • A study highlighted its preparation and characterization, emphasizing the importance of the trans-isomer for therapeutic applications due to its superior hemostatic properties compared to the cis-isomer .
  • Another research effort focused on the compound’s role in metabolic disorders, where it was isolated from urine samples of children suspected of having metabolic issues. This suggests a possible link between the compound and metabolic processes that could be explored further .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
ProlineC5H9NO2Amino acid involved in protein synthesis
HydroxyprolineC5H9NO3Component of collagen; important for structural integrity
4-Hydroxycyclohexanecarboxylic AcidC7H12O3Potentially involved in metabolic disorders

Q & A

Q. Impurity Mitigation :

  • Monitor reaction conditions (pH, temperature) to suppress side products like cis-4-(Aminomethyl)cyclohexanecarboxylic acid (Impurity B) .
  • Use chiral resolving agents or enantioselective catalysts for stereochemical control .

Basic: What analytical techniques are recommended for quantifying 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid in biological samples?

Answer:

Technique Parameters Application
GC-MS Derivatization (e.g., silylation), column: DB-5MS, ionization: EIDetects metabolites in urine or plasma .
HPLC-UV C18 column, mobile phase: acetonitrile/0.1% TFA, λ = 210 nmQuantifies purity in synthetic batches .
NMR ¹H/¹³C in D2O or DMSO-d6, COSY for stereochemistryConfirms structural integrity and isomerism .

Basic: What are the safety protocols for handling and disposing of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid?

Answer:

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound may irritate mucous membranes .
  • Waste Disposal : Segregate acidic waste, neutralize with bicarbonate, and transfer to licensed hazardous waste facilities .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How does the stereochemistry of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid influence its biochemical interactions?

Answer:
The trans configuration (aminomethyl and hydroxyl groups on opposite sides) enhances hydrogen-bonding capacity with target enzymes (e.g., plasminogen activators), while the cis isomer shows reduced activity .
Methodological Considerations :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers .
  • Molecular Dynamics (MD) Simulations : Predict binding affinities of stereoisomers to targets like urokinase-type plasminogen activator .

Advanced: What computational strategies are effective for studying the compound’s interactions with enzymes?

Answer:

  • Molecular Docking : Parameterize the compound using GAFF force fields (AMBER suite) and dock into enzyme active sites (e.g., PDB ID: 3KGP) .
  • QM/MM Simulations : Analyze electronic interactions at the binding site to optimize substituent effects (e.g., hydroxyl group’s role in proton transfer) .

Advanced: How can metabolic pathways involving this compound be elucidated in vivo?

Answer:

  • Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs tracked via LC-MS to identify metabolites in urine or serum .
  • Enzyme Assays : Incubate with liver microsomes to study cytochrome P450-mediated oxidation .
  • Pathway Mapping : Integrate metabolomics data with KEGG or MetaCyc databases .

Advanced: What are the challenges in optimizing synthetic yield while maintaining stereochemical purity?

Answer:

  • Catalyst Selection : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) improve enantiomeric excess (ee) but require rigorous solvent drying .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction kinetics .
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities like 4-(Aminomethyl)benzoic acid (Impurity D) .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (pH 1–13) at 40–60°C for 48 hours. Monitor degradation via HPLC .
  • Arrhenius Modeling : Predict shelf life by correlating degradation rates with temperature .

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